3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one
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Overview
Description
3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a 2-methylbenzylidene group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one typically involves the condensation of 2-methylbenzaldehyde with 2-benzofuran-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can involve pathways related to oxidative stress, apoptosis, or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-benzylidene-1-benzofuran-3-one: Similar structure but lacks the methyl group on the benzylidene moiety.
3-(4-methylbenzylidene)-2-benzofuran-1(3H)-one: Similar structure with the methyl group in a different position.
3-(2-chlorobenzylidene)-2-benzofuran-1(3H)-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
3-(2-methylbenzylidene)-2-benzofuran-1(3H)-one is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties.
Properties
IUPAC Name |
(3Z)-3-[(2-methylphenyl)methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)10-15-13-8-4-5-9-14(13)16(17)18-15/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFDVWFQGACALX-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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